

A Comparative Spectroscopic Analysis of Ethyl 4-oxohexanoate and Its Derivatives

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Compound of Interest

Compound Name: **Ethyl 4-oxohexanoate**

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This guide provides a detailed spectroscopic comparison of **ethyl 4-oxohexanoate** and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl 4-oxohexanoate** and a selection of its derivatives. This allows for a direct comparison of their spectral features, highlighting the influence of different functional groups on their spectroscopic properties.

Note: Experimental spectroscopic data for **ethyl 4-oxohexanoate** was not readily available in public databases at the time of this publication. The data presented here is based on computational predictions and publicly available information.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
|-----------------------------------|---|
| Ethyl 4-oxohexanoate | Predicted: ~4.1 (q, $J=7.1$ Hz, 2H, $-\text{OCH}_2\text{CH}_3$), ~2.7 (t, $J=6.5$ Hz, 2H, $-\text{CH}_2\text{C=O}$), ~2.5 (t, $J=6.5$ Hz, 2H, $-\text{C(=O)CH}_2\text{CH}_3$), ~2.4 (q, $J=7.3$ Hz, 2H, $-\text{C(=O)CH}_2\text{CH}_3$), ~1.2 (t, $J=7.1$ Hz, 3H, $-\text{OCH}_2\text{CH}_3$), ~1.0 (t, $J=7.3$ Hz, 3H, $-\text{C(=O)CH}_2\text{CH}_3$) |
| Ethyl 4-acetyl-5-oxohexanoate | Data not fully available. |
| Ethyl 3-ethyl-4-oxohexanoate | Data not fully available. |
| Ethyl 4-oxocyclohexanecarboxylate | Available through spectral databases. Key signals include those for the ethyl ester group and the protons on the cyclohexanone ring. [1] |

Table 2: ^{13}C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm |
|-----------------------------------|--|
| Ethyl 4-oxohexanoate | Predicted: ~209 ($-\text{C=O}$, ketone), ~173 ($-\text{C=O}$, ester), ~60 ($-\text{OCH}_2\text{CH}_3$), ~37 ($-\text{CH}_2\text{C=O}$), ~36 ($-\text{C(=O)CH}_2\text{-}$), ~28 ($-\text{C(=O)CH}_2\text{CH}_3$), ~14 ($-\text{OCH}_2\text{CH}_3$), ~8 ($-\text{C(=O)CH}_2\text{CH}_3$) |
| Ethyl 4-acetyl-5-oxohexanoate | Data available in spectral databases. [2] |
| Ethyl 3-ethyl-4-oxohexanoate | Data not fully available. |
| Ethyl 4-oxocyclohexanecarboxylate | Available through spectral databases. [3] |

Table 3: IR Spectroscopic Data

| Compound | Key Absorption Bands (cm ⁻¹) |
|-----------------------------------|---|
| Ethyl 4-oxohexanoate | Predicted: ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1180 (C-O stretch) |
| Ethyl 4-acetyl-5-oxohexanoate | IR spectrum is available, showing characteristic carbonyl stretches.[4] |
| Ethyl 3-ethyl-4-oxohexanoate | Data not fully available. |
| Ethyl 4-oxocyclohexanecarboxylate | FTIR spectra are available in databases.[5] |

Table 4: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass-to-Charge Ratios (m/z) |
|-----------------------------------|--|--------------------------|--|
| Ethyl 4-oxohexanoate | C ₈ H ₁₄ O ₃ | 158.19 | [M] ⁺ at 158, other fragments corresponding to loss of ethoxy and ethyl groups.[6][7] |
| Ethyl 4-acetyl-5-oxohexanoate | C ₁₀ H ₁₆ O ₄ | 200.23 | Extensive mass spectral data is available.[8] |
| Ethyl 3-ethyl-4-oxohexanoate | C ₁₀ H ₁₈ O ₃ | 186.25 | Mass spectral data is available.[9] |
| Ethyl 4-oxo-5-hexenoate | C ₈ H ₁₂ O ₃ | 156.18 | Mass spectral data is available.[10] |
| Ethyl 4-oxocyclohexanecarboxylate | C ₉ H ₁₄ O ₃ | 170.21 | Mass spectral data is available.[5] |

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube.
- Data Acquisition: Spectra are recorded on an NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
 - For ¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
 - For ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity. For quantitative analysis, inverse-gated decoupling sequences and longer relaxation delays (e.g., 5 times the longest T1) are necessary to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of all carbon nuclei.[11]
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Processing steps include phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Liquids: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
 - Solids: The solid is finely ground and mixed with KBr powder, then pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol and placing the paste between salt plates.[12]

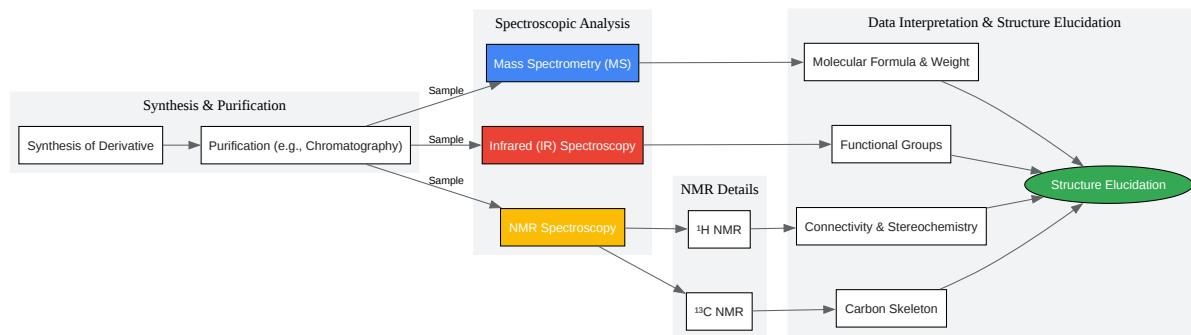
- Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or the salt plates and mulling agent) is recorded first. Then, the sample spectrum is acquired.[13]
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interfering signals from the atmosphere (e.g., CO₂ and H₂O) and the sample holder.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for these types of compounds include:
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[14]
 - Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets from which ions are desorbed.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[15]
- Detection: An ion detector measures the abundance of ions at each m/z value, generating a mass spectrum.[14]

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **ethyl 4-oxohexanoate** and its derivatives.



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Caption: A logical workflow for the spectroscopic analysis and structure elucidation of organic compounds.

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